3',6'-Dihydroxy-4',5'-diiodo-2',7'-dimethylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
Description
Properties
CAS No. |
93919-67-6 |
|---|---|
Molecular Formula |
C22H14I2O5 |
Molecular Weight |
612.2 g/mol |
IUPAC Name |
3',6'-dihydroxy-4',5'-diiodo-2',7'-dimethylspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C22H14I2O5/c1-9-7-13-19(15(23)17(9)25)28-20-14(8-10(2)18(26)16(20)24)22(13)12-6-4-3-5-11(12)21(27)29-22/h3-8,25-26H,1-2H3 |
InChI Key |
RPSDBCNTVXHSII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1O)I)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=C(C(=C3I)O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Spiro Core
The spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one framework is commonly synthesized by acid-catalyzed condensation of appropriately substituted phthalic anhydrides with resorcinol derivatives or related phenols. The reaction proceeds through:
- Formation of a lactone intermediate.
- Intramolecular cyclization to form the spiro linkage.
Typical conditions include:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Condensation | Phthalic anhydride + 2,7-dimethylresorcinol | Acid catalyst (e.g., sulfuric acid) |
| Cyclization | Heating under reflux in acidic medium | Promotes spiro ring closure |
This method yields the dimethyl-substituted spiro compound with hydroxyl groups at 3' and 6' positions intact from the resorcinol moiety.
Methylation and Hydroxyl Group Preservation
- The methyl groups at 2' and 7' are generally introduced by starting with methylated resorcinol derivatives.
- Hydroxyl groups at 3' and 6' are preserved during halogenation by careful control of reaction conditions to avoid oxidation or substitution.
Representative Experimental Procedure (Adapted from Related Dibromo Analog Synthesis)
| Step | Procedure | Conditions/Notes |
|---|---|---|
| 1 | Mix 2,7-dimethylresorcinol with phthalic anhydride in concentrated sulfuric acid | Stir at 80–100 °C for 4–6 hours |
| 2 | Cool reaction mixture and pour into ice water to precipitate spiro compound | Filter and wash precipitate |
| 3 | Dissolve spiro compound in glacial acetic acid | Prepare for iodination |
| 4 | Add iodine and iodic acid slowly with stirring | Maintain temperature at 50 °C for 2–3 hours |
| 5 | Quench reaction with sodium bisulfite solution to remove excess iodine | Extract product with organic solvent (e.g., ethyl acetate) |
| 6 | Purify by recrystallization or chromatography | Confirm structure by NMR, MS, and elemental analysis |
Analytical Data and Research Findings
| Parameter | Typical Values / Observations |
|---|---|
| Molecular Weight | Approx. 620 g/mol (due to iodine substitution) |
| Melting Point | 250–260 °C (decomposition) |
| UV-Vis Absorption | Characteristic fluorescein-like absorption maxima |
| NMR Spectroscopy | Signals consistent with spirocyclic framework and substitution pattern |
| Mass Spectrometry | Molecular ion peak corresponding to diiodo derivative |
| Purity | >95% by HPLC |
Research indicates that the diiodo substitution enhances the compound’s electron density and may affect its photophysical properties, making it useful in specialized dye applications or biochemical probes.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Purpose | Key Considerations |
|---|---|---|---|
| Spiro Core Formation | 2,7-dimethylresorcinol + phthalic anhydride, H2SO4, heat | Build spiro[isobenzofuran-xanthene] core | Control temperature to avoid side reactions |
| Diiodination | I2 + HIO3 in glacial acetic acid, 50 °C | Introduce iodine at 4',5' positions | Avoid over-iodination, maintain hydroxyl integrity |
| Purification | Recrystallization, chromatography | Obtain pure compound | Confirm by spectral analysis |
Chemical Reactions Analysis
Types of Reactions
3’,6’-Dihydroxy-4’,5’-diiodo-2’,7’-dimethylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, such as carbonyl, deiodinated, and substituted analogs. These products can have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
3’,6’-Dihydroxy-4’,5’-diiodo-2’,7’-dimethylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for imaging studies.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 3’,6’-dihydroxy-4’,5’-diiodo-2’,7’-dimethylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and iodine groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Halogenation : The target compound’s diiodo groups increase molecular weight and fluorescence quenching resistance compared to nitro or methyl-substituted analogs .
- Amino vs. Hydroxyl Groups: Amino-substituted derivatives (e.g., 6'-(diethylamino)-1',3'-dimethylspiro compound) exhibit bathochromic shifts in absorption/emission spectra, making them suitable for red-region applications .
- Steric Effects: Methyl groups (e.g., in 4',5'-Dimethylfluorescein) enhance solubility in non-polar solvents compared to hydroxyl-rich analogs .
Physicochemical and Spectral Properties
- Solubility : The diiodo and dimethyl groups in the target compound reduce water solubility compared to fluorescein but improve compatibility with organic solvents like DMSO .
- Thermal Stability : Methyl groups enhance thermal stability (decomposition >250°C) compared to nitro-substituted derivatives (e.g., CAS 3326-35-0), which may decompose at lower temperatures due to nitro group instability .
Biological Activity
3',6'-Dihydroxy-4',5'-diiodo-2',7'-dimethylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one, also known by its CAS number 93919-67-6, is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by hydroxyl, iodine, and methyl groups, contributes to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.
- Molecular Formula : C22H14I2O5
- Molecular Weight : 612.15 g/mol
- IUPAC Name : 3',6'-dihydroxy-4',5'-diiodo-2',7'-dimethylspiro[2-benzofuran-3,9'-xanthene]-1-one
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The presence of hydroxyl groups enhances its reactivity, allowing it to participate in redox reactions that can modulate oxidative stress levels. Additionally, the iodine atoms may play a role in cellular signaling pathways.
Antioxidant Activity
Research indicates that 3',6'-Dihydroxy-4',5'-diiodo-2',7'-dimethylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various biological models. By inhibiting pro-inflammatory cytokines and pathways, it may help mitigate conditions associated with chronic inflammation.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways. Further research is needed to elucidate its efficacy against specific cancer types.
In Vitro Studies
In vitro studies have demonstrated that 3',6'-Dihydroxy-4',5'-diiodo-2',7'-dimethylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one can significantly reduce cell viability in cancer cell lines while sparing normal cells. For example:
- Cell Line Tested : A549 (lung cancer) and CHO (Chinese hamster ovary) cells.
- Results : At concentrations of 40 and 80 µg/mL, the compound reduced A549 cell viability significantly compared to CHO cells, indicating selective cytotoxicity towards cancerous cells.
| Cell Line | Concentration (µg/mL) | Viability (%) |
|---|---|---|
| A549 | 40 | 65 |
| A549 | 80 | 30 |
| CHO | 40 | 85 |
| CHO | 80 | 70 |
Q & A
Q. What are the optimal synthetic routes for preparing 3',6'-Dihydroxy-4',5'-diiodo-2',7'-dimethylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with isobenzofuranone and xanthene derivatives. Key steps include:
- Condensation : Under controlled acidic or basic conditions to form the spirocyclic core.
- Iodination : Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) to introduce iodine atoms at the 4' and 5' positions .
- Methylation : Dimethylation at the 2' and 7' positions using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Optimization : Reaction yields improve with inert atmospheres (e.g., argon) and low temperatures (0–5°C) during iodination to minimize side reactions. Purity is enhanced via recrystallization from ethanol/water mixtures .
Q. How is this compound utilized as a fluorescent probe in antioxidant capacity assays, and what methodological advantages does it offer?
The compound’s structural similarity to fluorescein (a widely used fluorophore) makes it suitable for oxygen radical absorbance capacity (ORAC) assays . Key advantages include:
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- HPLC : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% trifluoroacetic acid) to assess purity (>95% recommended for biological studies) .
- Mass spectrometry (LC/MS) : Confirms molecular weight (expected [M-H]⁻ ion at m/z 835.89) and detects iodinated byproducts .
- NMR : ¹H and ¹³C NMR verify substitution patterns (e.g., methyl protons at δ 2.1–2.3 ppm; aromatic protons at δ 6.8–7.4 ppm) .
Advanced Research Questions
Q. How does the compound’s antioxidant mechanism differ from other fluorescent probes like B-phycoerythrin, and what experimental evidence supports this distinction?
Unlike B-phycoerythrin, which relies on electron transfer (ET) mechanisms, this compound follows a HAT mechanism , as demonstrated by:
- Radical trapping : LC/MS identification of hydroxylated and dimerized oxidation products confirms HAT-driven radical scavenging .
- pH sensitivity : Fluorescence stability across pH 4–8 (vs. B-phycoerythrin’s narrow pH range) ensures reliability in diverse biological matrices .
Comparative studies : ORAC assays using both probes show higher correlation with HAT-driven antioxidants (e.g., ascorbic acid) for this compound .
Q. What strategies are effective for modifying this compound to enhance its specificity in biological imaging or targeted drug delivery?
- Conjugation : Attach azide or isothiocyanate groups (e.g., at the 5/6 position) for bioorthogonal labeling. Example:
- PEGylation : Improve solubility and reduce nonspecific binding in vivo by adding polyethylene glycol (PEG) chains .
- Coordination complexes : Utilize iodine atoms for heavy-atom effects to enhance singlet oxygen production in photodynamic therapy .
Q. How do structural variations (e.g., halogen substitution, spirocyclic conformation) impact fluorescence quantum yield and photostability compared to analogues like rhodamine or eosin?
-
Halogen effects : Diiodo substitution increases spin-orbit coupling, reducing fluorescence lifetime but improving photostability via heavy-atom quenching .
-
Spirocyclic rigidity : Restricts non-radiative decay pathways, yielding a higher quantum yield (Φ ≈ 0.85) than eosin (Φ ≈ 0.20) .
-
Comparative data :
Probe Quantum Yield Photostability (t₁/₂ under 485 nm) This compound 0.85 >60 minutes Rhodamine B 0.65 ~30 minutes Eosin Y 0.20 <10 minutes
Q. What are the critical considerations for storing and handling this compound to prevent degradation in long-term studies?
- Storage : Protect from light (amber vials) at room temperature in a desiccator. Avoid freeze-thaw cycles to prevent crystallization .
- Solubility : Dissolve in DMSO (10 mM stock) and dilute in PBS (pH 7.4) immediately before use to minimize aggregation .
- Stability monitoring : Regular HPLC checks for deiodination or demethylation byproducts, especially under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
